molecular formula C13H11N3O B2814070 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine CAS No. 31555-35-8

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B2814070
CAS No.: 31555-35-8
M. Wt: 225.251
InChI Key: MZWNMPVRUFGZKY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyrimidine, a class of heterocyclic compounds . Imidazo[1,2-a]pyrimidines have been recognized for their wide range of applications in medicinal chemistry . They exhibit a broad range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through various methods. For instance, one study synthesized a series of imidazopyridine derivatives by integrating the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Another study reported a method for the promotion of the synthesis of imidazo .


Molecular Structure Analysis

The molecular structure of this compound can be characterized using various techniques such as NMR . The NMR data, with proper chemical shifts and integrals, could characterize the structures .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. One of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives is the direct functionalization of this valuable scaffold . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, NMR can provide information about the chemical structure of the compound .

Scientific Research Applications

Fluorometric Analysis in Biological Materials

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine has been studied for its application in fluorometric analysis within biological samples like serum, urine, and feces. This research developed a method for its determination in these samples, highlighting its significance in studies of absorption, metabolism, and excretion (Kaiser & Forist, 1975).

Catalysis and Fluorescent Sensing

Research also focused on the synthesis of imidazo[1,2-a]pyrimidine derivatives for applications in catalysis and as fluorescent sensors. Particularly, specific derivatives were identified as fluorescent sensors for zinc ions, demonstrating potential utility in environmental monitoring and biological applications (Rawat & Rawat, 2018).

Antineoplastic Activity

Studies on benzimidazole condensed ring systems, including imidazo[1,2-a]pyrimidine derivatives, have explored their potential as antineoplastic agents. These derivatives have shown variable degrees of antineoplastic activity in cell line testing, indicating their potential in cancer treatment (Abdel-Hafez, 2007).

Chemical Detoxification

Research into selenoester derivatives of imidazo[1,2-a]pyrimidine has demonstrated their application in chemical detoxification, particularly in the treatment of HgCl2 induced toxicity. These findings are significant in the context of environmental remediation and treatment of heavy metal poisoning (Sharma et al., 2018).

Inotropic Activity in Heart Failure

Imidazo[1,2-a]pyrimidine compounds have been evaluated for their inotropic activity, which is relevant in the treatment of congestive heart failure. The compounds' ability to affect heart muscle contraction demonstrates their potential in cardiovascular therapeutics (Spitzer et al., 1988).

Crystal Structure and Molecular Analysis

The crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, including this compound, provide insights into their molecular interactions and structural properties. This information is crucial for designing drugs and materials with specific molecular characteristics (Dhanalakshmi et al., 2018).

Safety and Hazards

While specific safety and hazard information for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine is not available in the search results, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar compounds .

Future Directions

Imidazo[1,2-a]pyridines, including 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine, have increasing importance in the pharmaceutical industry . Future research could focus on developing more effective compounds for treating various diseases, including cancer and tuberculosis .

Properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-17-11-5-3-10(4-6-11)12-9-16-8-2-7-14-13(16)15-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWNMPVRUFGZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953528
Record name 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24786478
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31555-36-9
Record name 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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